1-(4-methyl-1H-imidazol-2-yl)propan-1-one
Description
Properties
IUPAC Name |
1-(5-methyl-1H-imidazol-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-6(10)7-8-4-5(2)9-7/h4H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINHWAUJFKVJIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NC=C(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201262984 | |
| Record name | 1-Propanone, 1-(5-methyl-1H-imidazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201262984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1437312-01-0 | |
| Record name | 1-Propanone, 1-(5-methyl-1H-imidazol-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437312-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 1-(5-methyl-1H-imidazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201262984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Alkylation of Imidazole Derivatives
Methodology Overview:
One of the classical approaches involves the alkylation of imidazole derivatives with appropriate alkyl halides or related electrophiles. This method is suitable for introducing the propanone group onto the imidazole ring.
- Starting with 4-methylimidazole, it is reacted with a suitable electrophile such as 1-chloropropanone or its derivatives.
- The reaction typically proceeds via nucleophilic substitution at the imidazole nitrogen, facilitated by basic conditions.
- Solvent: Dimethylformamide (DMF) or acetonitrile (CH3CN)
- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)
- Temperature: Reflux conditions (~80-100°C)
- A regioselective N-alkylation process was reported where 4-nitroimidazole derivatives were alkylated with alkyl halides in DMF with K2CO3, yielding N-alkylated products in moderate to high yields (63-83%).
Multi-Step Synthesis via Imidazole Ring Formation
Methodology Overview:
This approach involves constructing the imidazole ring first, followed by functionalization to introduce the propanone side chain.
- Synthesis of 4-methylimidazole via cyclization of suitable precursors such as glyoxal derivatives with ammonia or amines.
- Subsequent alkylation at the 2-position with a suitable acylating agent, such as propanoyl chloride, to form the desired 1-propanone derivative.
- Solvent: Acetonitrile or DMSO
- Catalyst: Basic catalysts like potassium hydroxide or organic bases such as BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine)
- Temperature: Room temperature to mild heating (~25-60°C)
- A recent study utilized acylation of imidazole derivatives using acyl chlorides in the presence of bases, achieving yields up to 70%.
- The synthesis of imidazolidin-2-ones and imidazol-2-ones via hydroamidation of propargylic ureas demonstrates the versatility of constructing imidazole cores with functionalized side chains, including ketones.
Alternative Route: Condensation and Cyclization
Methodology Overview:
Condensation reactions involving α-haloketones and imidazole derivatives can lead to the formation of the target compound.
- Condensation of 4-methylimidazole with 3-chloropropanone or similar α-haloketones under basic conditions.
- Cyclization and subsequent purification yield the desired compound.
- Solvent: Ethanol or acetonitrile
- Base: Sodium hydroxide or potassium carbonate
- Temperature: Reflux (~80°C)
- The regioselective synthesis of N-alkylated imidazoles using halogenated ketones has been documented, with yields varying based on reaction conditions and substituents.
Summary of Preparation Methods with Data Table
Notes on Research Findings and Optimization
- Reaction Efficiency: Alkylation in polar aprotic solvents like DMF or acetonitrile generally yields higher efficiency.
- Selectivity: Regioselectivity favors N-alkylation at the nitrogen atom of the imidazole ring, especially under basic conditions.
- Yield Optimization: Using excess electrophile and optimizing temperature can improve yields.
- Purification: Column chromatography remains the standard purification method, with TLC monitoring for reaction completion.
Chemical Reactions Analysis
1-(4-methyl-1H-imidazol-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-(4-methyl-1H-imidazol-2-yl)propan-1-one has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Imidazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, antifungal, and anticancer activities.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of 1-(4-methyl-1H-imidazol-2-yl)propan-1-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The imidazole ring is known to coordinate with metal ions, which can influence various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one ()
- Structure : The imidazole ring is substituted at the 1-position with a propan-1-one chain, and a phenyl group replaces the methyl group.
- Key Differences :
- Substituent position: Imidazole substitution at 1-position vs. 2-position in the target compound.
- Electronic effects: The phenyl group introduces stronger electron-withdrawing effects compared to the methyl group.
- Impact : Alters reactivity in nucleophilic additions or cyclization reactions .
1-Isobutyl-4-methoxy-1H-imidazole-2-propanone ()
- Structure : Contains an isobutyl group at the 1-position and a methoxy group at the 4-position.
- Key Differences :
- Bulkier substituents (isobutyl and methoxy) increase steric hindrance.
- Methoxy group enhances electron density on the imidazole ring.
- Impact : Reduced solubility in polar solvents compared to the target compound .
1-(2-Methyl-5-nitro-1H-imidazol-4-yl)ethanone ()
- Structure : Features a nitro group at the 5-position and a methyl group at the 2-position.
- Key Differences: Nitro group is a strong electron-withdrawing substituent, polarizing the ring. Shorter carbon chain (ethanone vs. propanone) affects conformational flexibility.
- Impact : Higher thermal stability due to nitro group resonance stabilization .
Functional Group Variants
3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol Hydrochloride ()
- Structure : Propan-1-ol replaces the ketone, with a methyl group at the 2-position.
- Key Differences :
- Hydroxyl group enables hydrogen bonding, increasing water solubility.
- Chloride counterion enhances crystallinity.
- Impact : More suitable for aqueous-phase reactions compared to the hydrophobic ketone .
2-Ethyl-4-methyl-1H-imidazole-1-propiononitrile ()
Spectral Data
Biological Activity
1-(4-methyl-1H-imidazol-2-yl)propan-1-one is a compound belonging to the imidazole family, characterized by its unique structure that includes a propanone group attached to a 4-methyl-1H-imidazole moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and enzyme inhibition studies.
- Molecular Formula : C₆H₈N₂O
- Molecular Weight : Approximately 140.14 g/mol
- Structure : The compound features a five-membered imidazole ring with two nitrogen atoms and a methyl group at the fourth position.
Antimicrobial Activity
Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, with studies revealing promising results.
Minimum Inhibitory Concentration (MIC) Values
The MIC values for this compound have been reported as follows:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.020 |
| Pseudomonas aeruginosa | 0.030 |
These values indicate that the compound possesses potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
The biological activity of this compound can be attributed to its ability to interact with bacterial cell components, disrupting vital processes necessary for bacterial survival. The imidazole ring's chemical reactivity allows it to participate in nucleophilic substitutions and coordinate with metal ions, enhancing its antimicrobial efficacy .
Enzyme Inhibition Studies
In addition to its antimicrobial properties, this compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that this compound can inhibit serine proteases, which are crucial in various biological processes including inflammation and blood coagulation.
Case Study: Serine Protease Inhibition
A recent study explored the inhibitory effects of various imidazole derivatives on serine proteases involved in COVID-19 pathogenesis. The findings indicated that compounds similar to this compound exhibited significant inhibition of these enzymes, suggesting potential therapeutic applications in viral infections .
Applications in Medicinal Chemistry
The unique combination of the propanone functionality and the methyl-substituted imidazole ring makes this compound a valuable candidate for further research in medicinal chemistry. Its applications extend beyond antimicrobial activity to include potential roles in cancer therapy and enzyme inhibition.
Summary of Applications
| Application Area | Potential Uses |
|---|---|
| Antimicrobial Agents | Treatment of bacterial infections |
| Enzyme Inhibitors | Therapeutics targeting serine proteases |
| Cancer Research | Investigating cytotoxic effects on cancer cells |
| Pharmaceutical Development | Building blocks for novel drug synthesis |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-methyl-1H-imidazol-2-yl)propan-1-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions. For imidazole core formation, condensation of o-phenylenediamine derivatives with ketones or carboxylic acids under acidic conditions is common. Subsequent alkylation or functionalization steps (e.g., introducing methyl groups) require precise temperature control (e.g., 60–80°C) and catalysts like K₂CO₃. Microwave irradiation can enhance reaction rates and yields (e.g., reducing time from 12h to 2h) . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity products.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what challenges arise in data interpretation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms proton environments and carbon frameworks. Key challenges include resolving overlapping peaks from imidazole protons (δ 7.0–8.5 ppm) and distinguishing methyl groups. Mass spectrometry (ESI-TOF) provides molecular weight validation but may require soft ionization to avoid fragmentation. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹). Cross-referencing with computational simulations (DFT) improves accuracy .
Q. How does the compound’s structural stability vary under different storage conditions?
- Methodological Answer : Stability studies recommend storing the compound in anhydrous, dark environments at –20°C to prevent hydrolysis of the ketone group or imidazole ring oxidation. Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring can identify degradation products (e.g., oxidized imidazole derivatives) .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving ambiguities in the compound’s 3D structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (SHELXL for refinement) is ideal. Challenges include obtaining high-quality crystals (via slow evaporation from DMSO/EtOH). For twinned crystals, employing the TwinRotMat algorithm in SHELXL improves data refinement. Hydrogen bonding networks (e.g., N–H···O interactions) should be validated using PLATON software .
Q. How can researchers address contradictory biological activity data in studies involving this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may stem from assay conditions (e.g., cell line specificity) or impurity profiles. Reproducibility protocols:
- Step 1 : Validate compound purity (HPLC ≥98%).
- Step 2 : Standardize assays (e.g., MIC for antimicrobial tests; MTT for cytotoxicity).
- Step 3 : Compare with structurally similar controls (e.g., 4-(1H-imidazol-1-yl)benzoic acid) to isolate structural contributors to activity .
Q. What computational approaches predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic (e.g., carbonyl carbon) or electrophilic (e.g., imidazole C2) attacks. Molecular dynamics simulations (AMBER) assess solvent effects (e.g., polar aprotic solvents stabilize transition states) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
